molecular formula C7H7ClN2 B1596613 3-Chloro-benzamidine CAS No. 25412-62-8

3-Chloro-benzamidine

Cat. No.: B1596613
CAS No.: 25412-62-8
M. Wt: 154.6 g/mol
InChI Key: LURAKWQBMZORLL-UHFFFAOYSA-N
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Description

3-Chloro-benzamidine is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzamidine, where a chlorine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-benzamidine typically involves the reaction of 3-chlorobenzonitrile with ammonia or an amine under specific conditions. One common method is the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-benzamidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 3-Chlorobenzamide or 3-Chlorobenzonitrile.

    Reduction: 3-Chloroaniline.

    Substitution: Various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-benzamidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    Benzamidine: The parent compound, which lacks the chlorine substitution.

    4-Chloro-benzamidine: Another derivative with the chlorine atom at the fourth position.

    3-Bromo-benzamidine: A similar compound where the chlorine atom is replaced with a bromine atom.

Uniqueness: 3-Chloro-benzamidine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

3-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURAKWQBMZORLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276828
Record name 3-chloro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25412-62-8
Record name 3-chloro-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1-L round bottom flask was charged with ethyl 3-chlorobenzimidate hydrochloride (26.9 g, mmol, 122 mmol, 1 eq.) and NH3 (7N in methanol, 360 mL, 2.52 mol, 20 eq.) in methanol (270 mL). The resulting mixture was stirred at room temperature for 3 days. The volatile material was removed under reduced pressure and the resultant off-white solid was used in the next step without further purification (23.9 g, 89% yield). 1H NMR (DMSO-d6, 500 MHz) δ 9.48 (br s, 4H), 7.97-7.94 (m, 1H), 7.84-7.79 (m, 2H), 7.65 (t, J=8.0 Hz, 1H).
Quantity
26.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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